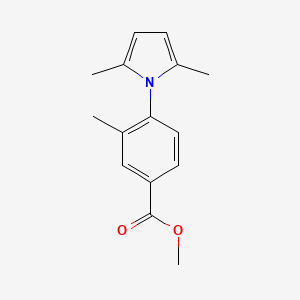
3,7-Bis(diethylamino)phenothiazin-5-ium iodide
Descripción general
Descripción
3,7-Bis(diethylamino)phenothiazin-5-ium iodide, commonly referred to as BDPI, is a synthetic compound that has been used in a variety of scientific, medical, and industrial applications. BDPI is a derivative of phenothiazine, a class of heterocyclic compounds that are used in a wide range of applications, including pharmaceuticals, dyes, and pesticides. BDPI is a highly water-soluble compound with a relatively low toxicity, making it an ideal choice for many applications.
Aplicaciones Científicas De Investigación
Biomedical Applications The 3,7-bis(dialkylamino)phenothiazin-5-ium compounds, including variants like 3,7-Bis(diethylamino)phenothiazin-5-ium iodide, have significant biomedical applications. They are involved in light-induced reactions with biological substrates, playing a crucial role in biological staining, protein interactions, and displaying antiviral, antibacterial, and antitumor activities (Moura & Cordeiro, 2003).
Photodynamic Therapy This compound's derivatives are potential photosensitizers for photodynamic therapy. The synthesis of 3,7-(N,N-disubstituted-amino)-phenothiazin-5-ium iodides and their singlet oxygen generating efficiencies are crucial. They are compared with Methylene Blue, and factors influencing their value in photodynamic therapy are significant (Gorman et al., 2006).
Supramolecular Self-Assembly There's a focus on creating nanoparticles with controlled morphology using 3,7-Bis(arylamino)phenothiazin-5-ium derivatives. These nanoparticles are non-toxic and absorb strongly in the near-IR range, making them efficient antibacterial and anticancer agents. The unique aspect is the synthesis of these particles with specific ester and carboxylic groups for targeted applications (Khadieva et al., 2020).
Electrochemical Studies The electrochemical properties of 3,7-bis(4-aminophenylamino)phenothiazin-5-ium chloride andits derivatives have been investigated. These studies focus on the electrode reactions of these compounds and their kinetics. Such research is crucial for understanding the potential applications of these compounds in various electrochemical systems, including sensors and batteries (Kuzin et al., 2021).
Dyeing Properties Research has also explored the dyeing capabilities of 3,7-Bis(dialkylamino)phenoxazin-5-ium salts, including their effectiveness in coloring polypropylene fabrics. This research is significant for the textile industry, offering insights into new dyeing methods and the potential for creating more vibrant and lasting colors (Segi & Yoshida, 2021).
DNA Interactions and Photosensitizers Studies have also been conducted on the interaction of phenothiazinium derivatives, including 3,7-bis(diethylamino)phenothiazin-5-ium iodide, with DNA. This research is crucial for understanding the potential of these compounds as photosensitizers and their role in therapeutic applications, such as in the treatment of cancer (Wilson et al., 2008).
Propiedades
IUPAC Name |
[7-(diethylamino)phenothiazin-3-ylidene]-diethylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N3S.HI/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZLRFOCVIZYGB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3S2.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26IN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Bis(diethylamino)phenothiazin-5-ium iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid](/img/structure/B3328184.png)
![4-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3328191.png)


![3-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid](/img/structure/B3328218.png)



![3,3-Dibutyl-8-hydroxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3328247.png)

![Sulfamide,N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-ethyl-](/img/structure/B3328258.png)

![4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid](/img/structure/B3328284.png)
![2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328289.png)